molecular formula C7H7N3OS B12564152 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one CAS No. 173438-79-4

5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one

Cat. No.: B12564152
CAS No.: 173438-79-4
M. Wt: 181.22 g/mol
InChI Key: MHKJCVDOYPDOFG-UHFFFAOYSA-N
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Description

5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one is a heterocyclic compound that features a triazine ring with a propargylthio and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one typically involves the reaction of 6-methyl-1,2,4-triazine-3(4H)-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one involves its interaction with specific molecular targets. The propargylthio group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one is unique due to its specific combination of the triazine ring and propargylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

173438-79-4

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

6-methyl-5-prop-2-ynylsulfanyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C7H7N3OS/c1-3-4-12-6-5(2)9-10-7(11)8-6/h1H,4H2,2H3,(H,8,10,11)

InChI Key

MHKJCVDOYPDOFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)N=C1SCC#C

Origin of Product

United States

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